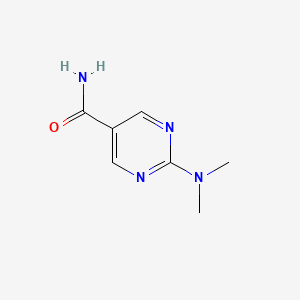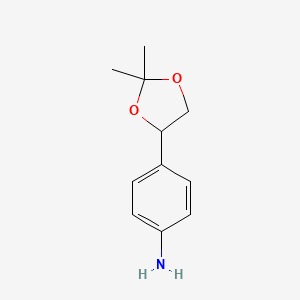
(4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline is an organic compound that features a dioxolane ring attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline typically involves the reaction of 4-nitroaniline with 2,2-dimethyl-1,3-dioxolane-4-methanol under reducing conditions. The nitro group is reduced to an amine, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process .
化学反应分析
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of luminogens and fluorescent polyimides.
Biology: Investigated for its potential as a small molecule inhibitor in biological pathways.
Medicine: Explored for its role in drug development, particularly as a precursor for caspase-3 inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of target proteins and thereby inhibiting apoptosis . The dioxolane ring provides stability and enhances the compound’s binding affinity .
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline is unique due to its combination of a dioxolane ring and an aniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and applications that similar compounds may not be suitable for .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI 键 |
WNAURUDDIBAIAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


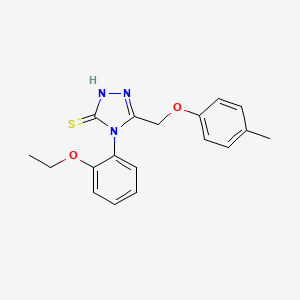
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
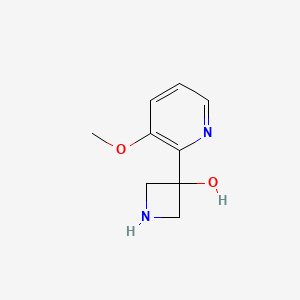
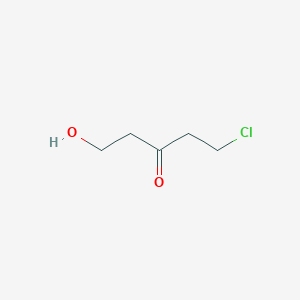
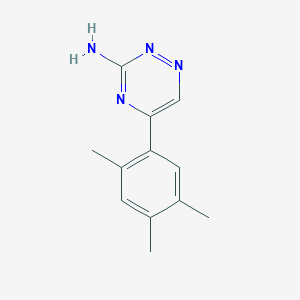

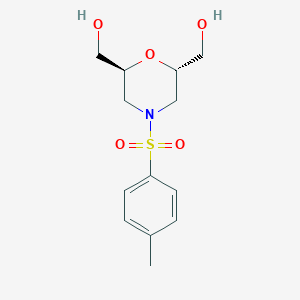
![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)
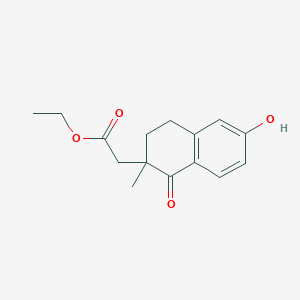

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

